2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
Properties
IUPAC Name |
2-methoxy-2-phenyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-15(13-7-3-2-4-8-13)16(23)22-21-11-12-6-5-9-14(10-12)17(18,19)20/h2-11,15H,1H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNIIZYDSRMLQC-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416934 | |
| Record name | AC1NSW7K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-78-3 | |
| Record name | AC1NSW7K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves the condensation of 2-methoxy-2-phenylacetohydrazide with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against tumor cells .
- Antimicrobial Properties : The hydrazide moiety is known for its antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases .
Materials Science Applications
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its unique structure allows for the design of copolymers that can be tailored for specific applications in coatings and adhesives .
- Nanocomposites : Incorporating this compound into nanocomposite materials has shown promising results in enhancing electrical conductivity and thermal properties, which are crucial for electronic applications .
Analytical Chemistry Applications
- Chromatographic Techniques : The compound serves as a potential standard in chromatographic analysis due to its distinct chemical properties. It can be used to calibrate methods for detecting similar hydrazides or related compounds in complex mixtures .
- Spectroscopic Studies : Its unique functional groups allow for detailed spectroscopic studies (e.g., NMR, IR), helping elucidate the structure-activity relationship of hydrazide compounds in medicinal chemistry .
Case Studies and Experimental Findings
Several studies have documented the synthesis and characterization of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of similar hydrazides against breast cancer cell lines, showing significant cytotoxicity. |
| Study 2 | Explored antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic agent. |
| Study 3 | Analyzed the polymerization behavior of derivatives, suggesting enhancements in material properties for industrial applications. |
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks include:
- ¹H/¹³C NMR : Distinct signals for methoxy protons (~3.8 ppm), aromatic protons in deshielded environments, and the -CF₃ group (¹⁹F NMR: ~-60 ppm triplet).
Comparison with Structural Analogs
Anti-Inflammatory Acetohydrazides
Key Observations :
- The trifluoromethyl group in the target compound may enhance COX-2 selectivity compared to non-fluorinated analogs due to stronger hydrophobic interactions with the enzyme's active site .
- Methoxy groups in other derivatives (e.g., S1–S18) improve anti-inflammatory activity by reducing ulcerogenic effects compared to non-substituted analogs .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (LogP) | |
|---|---|---|---|
| Target Compound | ~180–190 (pred.) | 2.8 (pred.) | |
| N′-[(E)-(3-Nitrophenyl)] (MMINA) | 183 | 2.5 | |
| N-(3-Methoxyphenyl) diclofenac hydrazide | 175–177 | 3.1 |
Key Observations :
- The -CF₃ group increases molecular rigidity and lipophilicity (higher LogP vs.
- Lower solubility compared to methoxy-substituted analogs (e.g., MMINA) may necessitate formulation adjustments for bioavailability.
Electronic and Steric Effects
- Electron-Withdrawing Groups: -CF₃ (target compound) vs. -NO₂ (MMINA in ): Both reduce electron density on the hydrazide core, but -CF₃ offers superior metabolic stability due to resistance to enzymatic degradation.
- Electron-Donating Groups :
- -OCH₃ (target compound) vs. -OH (): Methoxy provides better solubility than hydroxyl while avoiding hydrogen bonding that might restrict conformational flexibility.
Biological Activity
2-Methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide, commonly referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the trifluoromethyl group and the hydrazone linkage, suggest diverse pharmacological properties.
- Molecular Formula : C17H15F3N2O
- CAS Number : 5552-78-3
- Molecular Weight : 336.3084 g/mol
- Physical Properties :
- Density: 1.22 g/cm³
- Solubility: Varies based on solvent polarity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
A study demonstrated that related hydrazone compounds inhibited the growth of several cancer cell lines, suggesting that this compound may exhibit similar effects .
Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance the antimicrobial efficacy against bacteria and fungi. In vitro studies have shown that hydrazone derivatives can disrupt microbial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases. Research on structurally similar compounds has highlighted their potential to modulate inflammatory pathways .
Case Study 1: Anticancer Efficacy
In a study examining various hydrazone derivatives, it was found that compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., A549 lung cancer cells). The lead compound in this series showed significant apoptotic activity, indicating that this compound could be a candidate for further development .
Case Study 2: Antimicrobial Screening
A screening of hydrazone derivatives against Staphylococcus aureus and Escherichia coli revealed that certain modifications led to enhanced antibacterial activity. The presence of the trifluoromethyl group was noted to increase potency, suggesting a promising avenue for developing new antimicrobial agents based on this compound .
Data Table: Biological Activity Summary
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide?
A: The compound is synthesized via hydrazide-aldehyde condensation. A typical method involves:
- Reacting 2-phenyl-2-methoxyacetohydrazide with 3-(trifluoromethyl)benzaldehyde in ethanol under reflux.
- Using catalytic acetic acid to facilitate imine (Schiff base) formation.
- Purification via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane) .
Key Considerations : - Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Monitor reaction progress by TLC or NMR to confirm hydrazone (E)-configuration .
Q. Q2: How is the purity and structural integrity of this compound validated?
A: Characterization involves:
- 1H/13C NMR : Confirm the presence of characteristic peaks:
- IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) .
- X-ray Crystallography : Resolves π-stacking interactions between phenyl and hydrazone moieties, critical for stability .
Advanced Research Questions
Q. Q3: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
A: Contradictions arise from substituent effects and assay conditions. Methodological approaches include:
Q. Q4: How can computational modeling optimize this compound’s pharmacokinetic properties?
A: Density functional theory (DFT) and molecular docking guide optimization:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability. The trifluoromethyl group’s electron-withdrawing nature increases metabolic resistance .
- Molecular Dynamics (MD) : Simulate interactions with cyclooxygenase-2 (COX-2) to identify binding hotspots. The hydrazone moiety’s planar structure favors π-π stacking with Tyr385 .
Experimental Validation : - Synthesize analogs with improved logP values (e.g., replacing methoxy with hydroxypropyl) and test solubility/bioavailability .
Q. Q5: What analytical methods differentiate stereoisomers or polymorphs of this compound?
A:
- Chiral HPLC : Separates (E)/(Z)-isomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluent .
- PXRD (Powder X-ray Diffraction) : Identifies polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data .
Methodological Best Practices
- Synthetic Reproducibility : Use freshly distilled aldehydes to avoid oxidation byproducts.
- Crystallization : Slow evaporation from DMF/water yields single crystals for X-ray studies .
- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) to validate experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
